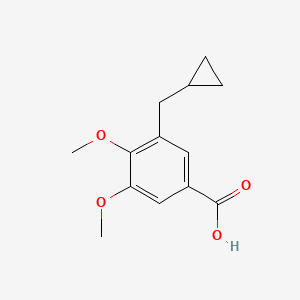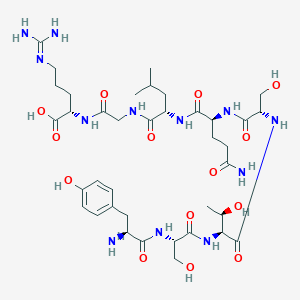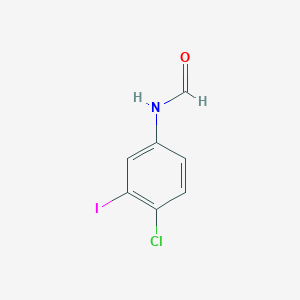
N-(4-Chloro-3-iodophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-iodophenyl)formamide is an organic compound with the molecular formula C7H5ClINO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-iodophenyl)formamide typically involves the reaction of 4-chloro-3-iodoaniline with formic acid or formic acid derivatives. One common method includes the use of formic acid in the presence of a catalyst under controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been reported to promote the preparation of formamide derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-iodophenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the formamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the formamide group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing chlorine or iodine.
Reduction: Formation of N-(4-Chloro-3-iodophenyl)amine.
Oxidation: Formation of N-(4-Chloro-3-iodophenyl)carboxylic acid derivatives.
Scientific Research Applications
N-(4-Chloro-3-iodophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-iodophenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of halogen atoms can also affect the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)formamide
- N-(4-Iodophenyl)formamide
- N-(3-Iodo-4-chlorophenyl)formamide
Uniqueness
N-(4-Chloro-3-iodophenyl)formamide is unique due to the simultaneous presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to compounds with only one type of halogen substituent .
Properties
CAS No. |
647025-64-7 |
|---|---|
Molecular Formula |
C7H5ClINO |
Molecular Weight |
281.48 g/mol |
IUPAC Name |
N-(4-chloro-3-iodophenyl)formamide |
InChI |
InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
InChI Key |
RVPSYADKCFKPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
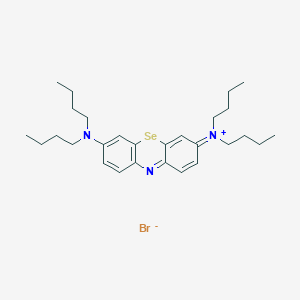
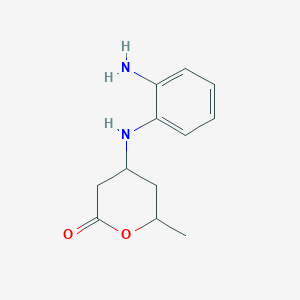
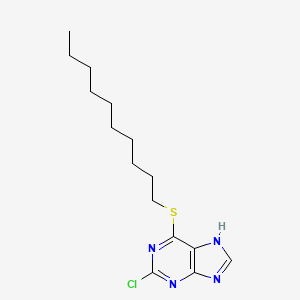
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
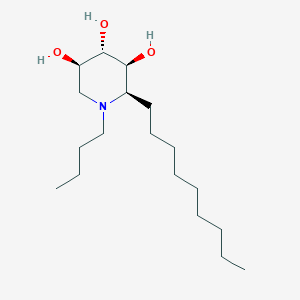
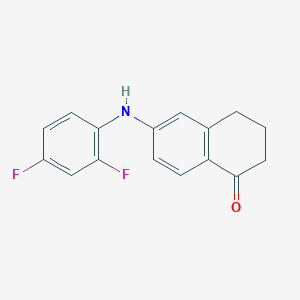
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
